4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine

Catalog No.
S892173
CAS No.
1004-64-4
M.F
C7H10N2O
M. Wt
138.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine

CAS Number

1004-64-4

Product Name

4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine

Molecular Formula

C7H10N2O

Molecular Weight

138.17

InChI

InChI=1S/C7H10N2O/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H2,(H2,8,9)

InChI Key

YTMJNWHCBGFYPZ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NO2)N

Application in Organic Synthesis

Application in Medicinal Chemistry

Application in Supramolecular Chemistry

Application in Medicinal Chemistry

Application in Biological Activity

Application in Organic Synthesis

4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine is a heterocyclic organic compound characterized by a fused isoxazole and benzene ring structure. Its molecular formula is C7H10N2OC_7H_{10}N_2O and it has a molecular weight of approximately 138.17 g/mol. This compound features a nitrogen atom in the isoxazole ring and an amine group at the 3-position, which contributes to its potential biological activities and chemical reactivity .

The reactivity of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine can be attributed to its functional groups. Typical reactions include:

  • Substitution Reactions: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation Reactions: Under specific conditions, the compound may be oxidized to form hydroxylated derivatives or other functionalized products.
  • Reduction Reactions: The compound can also be reduced to yield different amine derivatives.

These reactions are significant for synthesizing more complex molecules in medicinal chemistry.

Research indicates that 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine possesses various biological activities. It has been studied for its potential:

  • Antimicrobial Properties: Exhibiting activity against certain bacterial strains.
  • Antiviral Effects: Showing promise in inhibiting viral replication.
  • Anticancer Potential: Investigated for its ability to induce apoptosis in cancer cells through interaction with specific molecular targets.

These properties make it a candidate for therapeutic applications in treating infections and cancer.

Several methods have been developed for synthesizing 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine:

  • Cyclization Reactions: Starting from appropriate precursors containing both nitrogen and oxygen functionalities, cyclization can yield the desired isoxazole structure.
  • Amination Reactions: The introduction of an amine group can be achieved through various amination techniques involving suitable reagents under controlled conditions.
  • Multi-step Synthesis: Often involves several synthetic steps that may include protection-deprotection strategies to obtain the final product with high purity .

The applications of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine span various fields:

  • Pharmaceutical Development: Utilized as a scaffold in drug design due to its biological activity.
  • Chemical Research: Employed as a building block for synthesizing novel compounds with enhanced properties.
  • Material Science: Investigated for potential use in developing new materials with unique characteristics.

Interaction studies of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine focus on its binding affinity to various biological targets. These studies reveal:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
  • Receptor Modulation: It can interact with neurotransmitter receptors, affecting signaling pathways related to neurological functions.

Such interactions are critical for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amineContains a methyl group at the nitrogen positionEnhanced lipophilicity compared to the parent compound
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-olHydroxyl group instead of an amine groupPotentially different biological activity due to hydroxyl substitution
3-Phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-aminePhenyl group attached to the isoxazole ringMay exhibit distinct pharmacological properties due to phenyl substitution

Uniqueness

The uniqueness of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine lies in its specific substitution pattern and fused ring system. This configuration influences its biological activity and chemical reactivity compared to similar compounds. Its ability to interact with multiple biological targets makes it a valuable compound in medicinal chemistry research.

XLogP3

1.3

Dates

Modify: 2023-08-15

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